molecular formula C20H35NO4 B3079589 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide CAS No. 1071479-82-7

3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide

Cat. No.: B3079589
CAS No.: 1071479-82-7
M. Wt: 353.5 g/mol
InChI Key: YZBAMTUXUHIYCQ-UHFFFAOYSA-N
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Description

“3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide” is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom . It has a molecular formula of C14H23NO4 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a tetradecanamide backbone substituted by an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the N atom . The average mass of the molecule is 269.337 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C14H23NO4 and an average mass of 269.337 Da . The monoisotopic mass is 269.162720 Da .

Scientific Research Applications

  • Synthesis of Spirocyclic 3-Oxotetrahydrofurans : A study by Moskalenko and Boev (2012) describes a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which have applications in developing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Formation of 2-Oxotetrahydrofuran Derivatives : Research by McRae et al. (1943) explores the synthesis of 2-oxotetrahydrofuran-3-acetic acid and related substances, showing the versatility of 2-oxotetrahydrofuran compounds in organic synthesis (McRae et al., 1943).

  • Study of Enolization in 3-Oxo-tetrahydrofuran : Anteunis and Vandewalle (1971) conducted a PMR and mass spectrometry study on 3-oxo-tetrahydrofurans, revealing insights into the enolization process and its impact on the molecular structure (Anteunis & Vandewalle, 1971).

  • Oxidation Studies of Aryl Oxiranylmethanols : Ye et al. (2012) investigated the RuCl3/NaIO4-initiated oxidation of oxiranemethanols, leading to products like (5′-oxotetrahydrofuran-3-yl)acetic acid, highlighting the potential for synthesizing glucokinase activators (Ye et al., 2012).

  • Molecular Structure Analysis of U(V)(O)[N(SiMe3)2]3 : Fortier et al. (2012) analyzed the molecular and electronic structure of a uranium complex involving 3-oxotetrahydrofuran derivatives, demonstrating the compound's significance in inorganic chemistry (Fortier et al., 2012).

  • Design of Metal-Complex Magnets : Tamaki et al. (1992) explored the syntheses and magnetic properties of mixed-metal assemblies involving 3-oxo-tetrahydrofuran-3-yl derivatives, contributing to the field of material science (Tamaki et al., 1992).

Mechanism of Action

Properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBAMTUXUHIYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071479-82-7
Record name N-(3-Oxohexadecanoyl)-DL-homoserine lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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